molecular formula C17H26N2O3 B2816577 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid CAS No. 1047998-83-3

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid

Cat. No.: B2816577
CAS No.: 1047998-83-3
M. Wt: 306.406
InChI Key: KWOCXJMDZARCIG-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both butylamino and mesitylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of butylamine with mesityl chloride to form an intermediate, which is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butylamino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to its specific combination of butylamino and mesitylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(butylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-6-7-18-14(17(21)22)10-15(20)19-16-12(3)8-11(2)9-13(16)4/h8-9,14,18H,5-7,10H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOCXJMDZARCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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